1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound classified under the dihydropyridine derivatives. It is structurally related to pyridine and is notable for its potential biological activities. The compound can be synthesized through various methods, often involving condensation reactions of aromatic aldehydes with malonic acid derivatives or other similar precursors. Its relevance spans across medicinal chemistry, materials science, and organic synthesis.
The synthesis of 1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the Knoevenagel condensation reaction. In this process, 3-methoxybenzaldehyde reacts with a malonic acid derivative under basic conditions, which facilitates the formation of the desired product. Key parameters for this synthesis include:
The molecular formula of 1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is with a molecular weight of approximately 273.28 g/mol. The structural analysis reveals:
The InChI key for this compound is GUIUQOJTHGDZMF-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases .
1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions:
The physical and chemical properties of 1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO₄ |
| Molecular Weight | 273.28 g/mol |
| Melting Point | Not specified in available data |
| Solubility | Soluble in polar solvents |
| Appearance | Typically appears as a solid |
These properties indicate that the compound is likely to be stable under standard conditions but may require specific handling to maintain purity .
The applications of 1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid are diverse:
The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry due to its electronic versatility and bioisosteric relationship with nicotinic acid. This core structure features a conjugated system with carboxylic acid functionality at C-3 and a hydrogen-bond accepting lactam at N-1/C-2, enabling diverse interactions with biological targets [3] . Historically, derivatives like pirfenidone (anti-fibrotic) and fluoroquinolone antibiotics (DNA gyrase inhibitors) established the scaffold’s therapeutic relevance. The non-aromatic character of the dihydropyridine ring enhances synthetic manipulability compared to fully aromatic pyridines, facilitating regioselective modifications at C-4, C-5, and C-6 positions [3] [4]. Commercial availability of simpler derivatives like 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS# 107386-87-2) underscores their utility as synthetic building blocks [4]. Recent studies highlight the scaffold’s antimicrobial potential, particularly against Gram-positive pathogens like Staphylococcus aureus, through DNA gyrase inhibition—a mechanism shared with fluoroquinolones but with distinct binding interactions .
Table 1: Key Bioactive Pyridone-3-Carboxylic Acid Derivatives
| Compound Name | Biological Activity | Structural Feature |
|---|---|---|
| Pirfenidone | Anti-fibrotic | 5-Methyl-1-phenyl-2-pyridone |
| ABT-719 | Antibacterial (DNA gyrase inhibitor) | Fluoroquinolone-pyridone hybrid |
| 6-Mercapto-2-oxonicotinic acid | Chelating agent / Synthetic precursor | C-6 thiol substitution |
| Flourofenidone | Anti-inflammatory | Trifluoromethyl substitution |
Methoxyaryl groups, particularly at the N-1 position of the pyridone ring, significantly modulate the pharmacokinetic profile and target affinity of dihydropyridine derivatives. The 3-methoxyphenyl substituent in 1-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid enhances lipophilicity (calculated LogP ≈ 2.1) and introduces stereoelectronic effects that influence protein binding [1] [5] . Positional isomerism dramatically impacts bioactivity: 1-(4-methoxyphenyl) analogs (CAS# 1267555-15-6) exhibit distinct hydrogen-bonding patterns compared to 1-(2-methoxyphenyl) derivatives (Ref. 3D-SAC23799), altering their interaction with enzymes like DNA gyrase [5] [7]. The electron-donating methoxy group stabilizes aryl ring π-systems, facilitating π-stacking with aromatic residues in binding pockets, as demonstrated in molecular docking studies against S. aureus gyrase (PDB: 2XCT) . Additionally, the conformational flexibility of the methoxyphenyl group allows adaptive binding in allosteric sites, contributing to the scaffold’s versatility across therapeutic targets—from antimicrobials to potential anticancer agents [6] [10].
Table 2: Impact of Methoxyphenyl Regioisomerism on Compound Properties
| Substituent Position | Example CAS/Ref | Key Property | Biological Relevance |
|---|---|---|---|
| 1-(3-Methoxyphenyl) | CID 17592525 | Balanced logP & solubility | Enhanced cell penetration |
| 1-(4-Methoxyphenyl) | 1267555-15-6 | Symmetric electronic distribution | Improved crystal lattice stability |
| 1-(2-Methoxyphenyl) | 3D-SAC23799 (discontinued) | Steric hindrance near carbonyl | Altered protein binding kinetics |
Despite promising attributes, 1-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid faces significant research gaps. Synthetic accessibility remains constrained, as evidenced by discontinued commercial sources for structural analogs (e.g., Biosynth’s 1-(2-methoxyphenyl) derivative) [7]. Current routes via Meldrum’s acid intermediates yield only ~68-74% under optimized conditions, requiring stoichiometric KOH and extended reaction times (24 hours) [3]. Furthermore, systematic SAR studies are lacking for C-4/C-6 modifications combined with N-1-(3-methoxyphenyl) groups. While antimicrobial screening exists for related compounds , dedicated data for this specific analog against ESKAPE pathogens is absent. Another critical gap is the scarcity of physicochemical data: experimental LogD7.4, pKa, and solubility values are unreported, hindering pharmacokinetic optimization.
Key research objectives include:
Table 3: Priority Research Areas for Target Compound Development
| Research Area | Current Status | Target Advancement |
|---|---|---|
| Synthetic Methodology | Multi-step with moderate yields | Catalytic asymmetric routes |
| Biological Screening | Limited to analogs | Dedicated panels with resistance strains |
| Physicochemical Profiling | Calculated parameters only | Experimental ADME in vitro assays |
| Structural Diversity | Few C-4/C-6 modified examples | Libraries with varied electronics |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: